2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Overview
Description
2-(Ethoxycarbonyl)-6-nitrobenzoic acid: is an organic compound with the molecular formula C10H9NO6. It is a derivative of benzoic acid, featuring an ethoxycarbonyl group at the 2-position and a nitro group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid typically involves the nitration of ethyl benzoate followed by hydrolysis. The nitration process introduces the nitro group at the desired position on the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. After nitration, the ethyl ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Reduction: 2-(Aminocarbonyl)-6-nitrobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: this compound.
Scientific Research Applications
Chemistry: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The nitro group can be modified to create compounds with antimicrobial or anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features contribute to the properties of the final products.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and its derivatives depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
2-(Methoxycarbonyl)-6-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Ethoxycarbonyl)-4-nitrobenzoic acid: Nitro group at the 4-position instead of the 6-position.
2-(Ethoxycarbonyl)-6-aminobenzoic acid: Amino group instead of a nitro group.
Uniqueness: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is unique due to the specific positioning of the ethoxycarbonyl and nitro groups on the aromatic ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-ethoxycarbonyl-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAOZGFHEAVFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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